molecular formula C15H24ClNO B1397472 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-14-0

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No. B1397472
CAS RN: 1219949-14-0
M. Wt: 269.81 g/mol
InChI Key: UJJOOPIAVISRPO-UHFFFAOYSA-N
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Description

“3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219949-14-0. It has a molecular weight of 269.81 . The IUPAC name for this compound is 3-((4-isopropylbenzyloxy)methyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is 1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Pyrrolidine Derivatives in Medicine and Industry

Pyrrolidine derivatives, including those similar to 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride, have notable biological effects. Many pyrrolidine compounds are successfully used in medicine. They also find applications in industries, such as dyes or agrochemicals. The study of their chemistry is significant for modern science. The synthesis of pyrrolidines through [3+2] cycloaddition indicates potential in expanding the scope of applications in various fields (Żmigrodzka et al., 2022).

Synthesis of N-Protected Methyl 5-Substituted-4-Hydroxypyrrole-3-Carboxylates

A study describes the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, a process starting from N-protected α-amino acids. Pyrrolidine derivatives like 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride can be integral in the synthesis of functionalized heterocycles (Grošelj et al., 2013).

Influenza Neuraminidase Inhibitors

Pyrrolidine cores have been used in the design and synthesis of influenza neuraminidase inhibitors. This includes the development of potent inhibitors like A-192558, which demonstrates the potential of pyrrolidine derivatives in antiviral therapies (Wang et al., 2001).

Anti-Microbial and Anti-Fungal Properties

Pyrrolidine derivatives exhibit significant biological relevance, showing anti-microbial and anti-fungal properties. This includes activity against fungi like Cryptococcus neoformans and bacteria like Staphylococcus aureus, indicating their potential in pharmaceutical applications (Masila et al., 2020).

Antiviral Activity in Human Rhinovirus Inhibition

Compounds with pyrrolidine structures demonstrate notable antiviral activities. For instance, certain pyrrolidine derivatives have been found effective against all human rhinovirus serotypes, highlighting their potential in treating viral infections (Patick et al., 2005).

Synthesis of Functionalized Pyrrolidines for Tumor Cell Inhibition

Functionalized pyrrolidines have been synthesized and evaluated for their potential in inhibiting the growth of tumor cells, such as glioblastoma and melanoma cells. This research suggests the role of pyrrolidine derivatives in developing cancer therapies (Fiaux et al., 2005).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJOOPIAVISRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS RN

1219949-14-0
Record name Pyrrolidine, 3-[[[4-(1-methylethyl)phenyl]methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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